molecular formula C17H22O3 B12901211 Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- CAS No. 831171-24-5

Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl-

Cat. No.: B12901211
CAS No.: 831171-24-5
M. Wt: 274.35 g/mol
InChI Key: FZDSKVOPYZPZIR-UHFFFAOYSA-N
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Description

The compound Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- (hereafter referred to as Compound A) is a substituted benzofuran derivative. Compound A features:

  • A cyclohexenyl group at position 3, contributing steric bulk and lipophilicity.
  • 2,3-dihydro structure, partially saturating the furan ring, which may enhance conformational flexibility.
  • 4,6-dimethoxy substituents, electron-donating groups that influence electronic distribution.
  • A 3-methyl group, adding steric hindrance.

Its molecular formula is C₁₇H₂₆O₃ (molecular weight: 278.39 g/mol).

Properties

CAS No.

831171-24-5

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-4,6-dimethoxy-3-methyl-2H-1-benzofuran

InChI

InChI=1S/C17H22O3/c1-17(12-7-5-4-6-8-12)11-20-15-10-13(18-2)9-14(19-3)16(15)17/h7,9-10H,4-6,8,11H2,1-3H3

InChI Key

FZDSKVOPYZPZIR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C(=CC(=C2)OC)OC)C3=CCCCC3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of benzofuran derivatives with such substitution patterns typically involves:

  • Construction of the benzofuran ring system via cyclization reactions.
  • Introduction of methoxy groups through methylation of hydroxy precursors.
  • Installation of the cyclohexenyl substituent via coupling or addition reactions.
  • Selective hydrogenation to achieve the dihydrobenzofuran structure.

Key Synthetic Steps from Literature

Benzofuran Core Formation and Methylation
  • Starting from 3-methyl-benzofuran-5-ol, methylation of hydroxy groups is achieved using alkylating agents such as diethyl sulfate in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures (~80 °C). This step yields 4,6-dimethoxy derivatives by converting phenolic OH groups to methoxy groups.

  • Example: 3-methyl-benzofuran-5-ol (50 g, 0.34 mol) reacted with diethyl sulfate (52 g, 0.34 mol) and K2CO3 (46.6 g, 0.34 mol) in DMF, aged for 6 hours, followed by extraction and distillation to isolate 5-ethoxy-3-methyl-benzofuran (45 g, 0.26 mol).

Hydrogenation to Dihydrobenzofuran
  • The benzofuran double bond is selectively hydrogenated using palladium on alumina catalyst under hydrogen pressure (200 psi) at 65 °C to yield the 2,3-dihydrobenzofuran derivative.

  • This step preserves other functional groups while saturating the benzofuran ring partially.

Use of Griseofulvin Analogues as Precursors
  • A related approach involves using 2′-hydroxy-griseofulvin derivatives as starting materials, which upon treatment with reagents like phosphoryl chloride and lithium chloride in dioxane under reflux, yield spirobenzofuran derivatives with dimethoxy and methyl substitutions.

  • This method provides a route to complex benzofuran structures with controlled stereochemistry and substitution patterns.

Detailed Research Findings and Data

Step Reagents/Conditions Outcome Yield Notes
Methylation of 3-methyl-benzofuran-5-ol Diethyl sulfate, K2CO3, DMF, 80 °C, 6 h 5-ethoxy-3-methyl-benzofuran 76% (45 g from 50 g) Alkylation of phenolic OH groups to methoxy
Hydrogenation Pd/Al2O3, H2 (200 psi), 65 °C 5-ethoxy-3-methyl-2,3-dihydro-benzofuran 89% (40 g from 45 g) Selective saturation of benzofuran ring
Cyclohexenyl substitution Cyclohexenyl precursor, coupling conditions 3-(1-cyclohexen-1-yl) substituted benzofuran Variable Requires optimization; literature sparse
Griseofulvin derivative conversion LiCl, phosphoryl chloride, dioxane, reflux Spirobenzofuran with dimethoxy and methyl groups 34% Provides stereochemically defined intermediates

Notes on Reaction Conditions and Purification

  • Reactions involving methylation and hydrogenation require careful control of temperature and pressure to avoid overreaction or decomposition.

  • Purification is typically achieved by extraction, filtration, and fractional distillation or column chromatography.

  • Crystallization from solvent mixtures such as dichloromethane and methanol (5:1) by natural cooling is used to obtain pure crystalline intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohex-1-en-1-yl)-4,6-dimethoxy-3-methyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- have the ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, a related compound showed a reduction in cell viability in human breast cancer cells by inducing cell cycle arrest and apoptosis through the mitochondrial pathway .

2. Anti-inflammatory Properties
Benzofuran derivatives have been studied for their anti-inflammatory effects. A notable case involved the synthesis of a benzofuran compound that demonstrated efficacy in reducing inflammation markers in animal models of arthritis. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential for therapeutic use in inflammatory diseases .

3. Neuroprotective Effects
The neuroprotective properties of benzofurans are also noteworthy. Research has indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that benzofuran derivatives can enhance neuronal survival in models of neurodegenerative diseases like Alzheimer's by modulating pathways involved in oxidative stress response .

Agricultural Applications

1. Pesticidal Activity
Benzofuran derivatives are being explored for their potential as natural pesticides. A study highlighted the effectiveness of a benzofuran-based compound against various agricultural pests, demonstrating significant mortality rates in treated populations compared to controls. This suggests a viable alternative to synthetic pesticides, contributing to sustainable agricultural practices .

2. Plant Growth Regulators
Certain benzofuran compounds have been identified as plant growth regulators. They promote root growth and enhance overall plant vigor when applied at specific concentrations. This application is particularly beneficial in crop production where enhanced growth can lead to increased yield and resilience against environmental stressors .

Material Science Applications

1. Polymer Chemistry
In material science, benzofurans are utilized as intermediates for synthesizing polymers with unique properties. For example, the incorporation of benzofuran units into polymer backbones has been shown to enhance thermal stability and mechanical strength. These materials find applications in coatings and composites where durability is critical .

2. Organic Electronics
Benzofurans are also explored in the field of organic electronics, particularly as components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their electronic properties allow for efficient charge transport and light emission, making them suitable candidates for next-generation electronic devices .

Data Summary

Application AreaSpecific UseFindings/Case Studies
MedicinalAnticancerInduces apoptosis in cancer cell lines; reduces tumor growth
Anti-inflammatoryInhibits pro-inflammatory cytokines; effective in arthritis models
NeuroprotectiveProtects neuronal cells from oxidative stress; enhances survival
AgriculturalPesticidal ActivitySignificant mortality rates in pests; alternative to synthetic pesticides
Plant Growth RegulatorsPromotes root growth; enhances crop yield
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength
Organic ElectronicsEfficient charge transport; suitable for OLEDs and OPVs

Mechanism of Action

The mechanism of action of 3-(Cyclohex-1-en-1-yl)-4,6-dimethoxy-3-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors in biological systems, modulating their activity.

    Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural Analysis

Core Modifications :

  • Compound A’s 2,3-dihydro structure distinguishes it from fully aromatic benzofurans (e.g., Menthofuran). Partial saturation may enhance solubility or alter binding kinetics .
  • The cyclohexenyl group introduces significant steric bulk compared to smaller substituents (e.g., ethyl in C₁₂H₁₆O₃). This could impact membrane permeability or target engagement .

Methyl vs. Ethyl: The 3-methyl group in Compound A offers less steric hindrance than the ethyl group in C₁₂H₁₆O₃, possibly enabling tighter binding to hydrophobic pockets .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: Compound A (MW = 278.39) is larger than Menthofuran (MW = 150.22), likely reducing bioavailability but improving target affinity .
  • Solubility: Methoxy groups improve water solubility compared to non-polar analogs (e.g., 2-ethyl derivatives) .

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzofuran, 3-(1-cyclohexen-1-yl)-2,3-dihydro-4,6-dimethoxy-3-methyl- , also known by its CAS number 831171-24-5 , exhibits a complex structure that may contribute to its pharmacological potential. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
CAS No.831171-24-5
Molecular FormulaC17H22O3
Molecular Weight274.35 g/mol
IUPAC Name3-(cyclohexen-1-yl)-4,6-dimethoxy-3-methyl-2H-1-benzofuran
InChI KeyFZDSKVOPYZPZIR-UHFFFAOYSA-N

The biological activity of Benzofuran derivatives is often attributed to their ability to interact with various molecular targets. The proposed mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways.
  • Signal Transduction Modulation : The compound may alter signal transduction processes within cells.

Antimicrobial Activity

Research indicates that benzofuran derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that various benzofuran compounds exhibit potent activity against Mycobacterium tuberculosis and other pathogenic bacteria. In one study, compounds derived from benzofuran showed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against certain strains of bacteria .

Anticancer Properties

Benzofuran derivatives are also being investigated for their anticancer potential. A study highlighted that specific benzofuran compounds exhibited substantial cytotoxic effects against various cancer cell lines. For example, a derivative demonstrated an inhibition rate of 80.92% in non-small cell lung cancer cells at a concentration of 10 μM .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of benzofurans have been documented in several studies, suggesting their potential use in treating inflammatory diseases. Compounds with the benzofuran nucleus have shown effectiveness in reducing inflammation and pain in preclinical models .

Case Study 1: Antitubercular Activity

In a study evaluating the antitubercular activity of various benzofuran derivatives, it was found that specific modifications to the benzofuran structure significantly enhanced activity against M. tuberculosis. The most effective compounds had MIC values ranging from 3.12 μg/mL to 8 μg/mL , indicating a promising avenue for developing new antitubercular agents .

Case Study 2: Anticancer Efficacy

Another research effort focused on synthesizing benzofuran derivatives and assessing their anticancer properties against multiple cancer types. One compound showed an inhibition rate of 72.69% against melanoma cells, suggesting the potential for these compounds as novel anticancer therapies .

Q & A

[Basic] What spectroscopic and crystallographic methods are used to elucidate the molecular structure of benzofuran derivatives?

Answer:
The molecular structure of benzofuran derivatives is typically determined using a combination of:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments resolve substituent positions and stereochemistry. For example, methoxy groups in the 4,6-positions generate distinct splitting patterns in ¹H NMR .
  • X-ray Crystallography: Single-crystal diffraction with programs like SHELXL (for refinement) resolves bond lengths, angles, and crystal packing. Triclinic or monoclinic space groups (e.g., P2₁/c) are common for benzofuran derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns validate substituent connectivity .

[Basic] What synthetic strategies are employed to prepare benzofuran derivatives with complex substituents?

Answer:
Key synthetic routes include:

  • Claisen Rearrangement: For constructing the benzofuran core, as demonstrated in the synthesis of 3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran via acid-catalyzed cyclization .
  • Multi-Step Functionalization: Methoxy and cyclohexenyl groups are introduced via nucleophilic substitution or Pd-catalyzed coupling. For example, alkylation with methyl iodide under basic conditions installs methoxy groups .
  • Protection/Deprotection Strategies: Temporary protecting groups (e.g., benzyl ethers) prevent undesired side reactions during oxidation or reduction steps .

[Advanced] How are crystallographic refinement challenges (e.g., disorder, twinning) addressed for benzofuran derivatives?

Answer:
Common challenges and solutions include:

  • Disordered Solvents or Substituents: Use SQUEEZE (in PLATON) to model electron density from disordered regions, improving R-factors .
  • Twinning: Implement twin law matrices in SHELXL to refine data from twinned crystals. For example, a twin fraction of 0.3–0.4 may require iterative refinement .
  • Validation Metrics: Cross-check with CIF validation tools (e.g., checkCIF) to ensure bond lengths/angles align with expected values for benzofuran systems .

[Advanced] How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during characterization?

Answer:
Contradictions arise due to dynamic effects (e.g., rotamers) or crystal packing. Mitigation strategies:

  • Variable-Temperature NMR: Identify broadening or splitting caused by conformational exchange .
  • DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate assignments .
  • Complementary Techniques: Use IR spectroscopy to confirm hydrogen bonding patterns inconsistent with X-ray data .

[Basic] What analytical methods ensure purity and identity of benzofuran derivatives?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%) .
  • Elemental Analysis: Verify C/H/O ratios within ±0.4% of theoretical values .
  • Melting Point Analysis: Sharp melting ranges (Δ < 2°C) confirm crystalline homogeneity .

[Advanced] What mechanistic insights guide optimization of benzofuran synthesis via cascade reactions?

Answer:

  • Intermediate Trapping: Quench reactions at timed intervals (e.g., with TLC monitoring) to isolate intermediates like enol ethers or diradicals .
  • Kinetic Studies: Vary temperature (10–80°C) and solvent polarity (THF vs. DMF) to determine rate-limiting steps. For example, polar aprotic solvents accelerate sigmatropic rearrangements .
  • Computational Modeling: Transition state analysis (e.g., with Gaussian) identifies steric or electronic barriers to regioselectivity .

[Advanced] How is the carcinogenic potential of benzofuran derivatives evaluated?

Answer:

  • In Vivo Studies: Administer derivatives to rodents (e.g., 50–200 mg/kg/day for 90 days) to monitor hepatocellular or renal toxicity .
  • Genotoxicity Assays: Conduct Ames tests (with/without metabolic activation) and micronucleus assays to assess mutagenicity. Benzofuran itself is not mutagenic in bacteria but induces chromosomal aberrations in mammalian cells .
  • Structure-Activity Relationships (SAR): Compare toxicity profiles of methoxy vs. hydroxy substituents to identify detoxification pathways (e.g., O-demethylation) .

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